2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one
Description
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one is a bicyclic quinazolinone derivative characterized by a fused cyclopentane ring and an amino substituent at the 2-position.
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-amino-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
InChI |
InChI=1S/C11H11N3O/c12-11-13-9-5-7-3-1-2-6(7)4-8(9)10(15)14-11/h4-5H,1-3H2,(H3,12,13,14,15) |
InChI Key |
QQCUANWKXAIRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)N=C(NC3=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The Niementowski reaction serves as a foundational method for constructing the quinazolinone core. Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline intermediates. For cyclopenta[g]quinazolinones, this approach is modified by introducing a cyclopentane moiety prior to cyclization. For example, 5-substituted anthranilic acids fused with cyclopentane rings undergo condensation with urea or formamide to generate the bicyclic framework.
Ring-Closing via Oxidative Cyclization
A pivotal method involves the ring-closing of linear precursors using oxidative agents. Patent WO2003020706A1 describes the synthesis of cyclopenta[g]quinazolines through a hydrogen peroxide-mediated cyclization in ethanol-water mixtures under basic conditions (sodium hydroxide, 50°C). Starting from a 5-acetamido-6-alkoxy intermediate, oxidative cleavage and subsequent cyclization yield the fused quinazolinone structure. This method achieves moderate to high yields (65–80%) and is scalable for industrial applications.
Functionalization of Preformed Cyclopenta[g]quinazolinones
Post-cyclization functionalization introduces the 2-amino group. Nitration followed by reduction or direct amination using ammonia under high-pressure conditions has been reported. For instance, treating 2-nitro-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one with hydrogen gas and a palladium catalyst produces the target amine in >90% purity.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Recent advancements emphasize green chemistry principles. Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), enhance reaction efficiency in cyclocondensation steps by stabilizing intermediates and reducing side reactions. Catalytic iodine (5 mol%) in ionic liquids facilitates combinatorial synthesis of quinazolinones at room temperature, achieving yields of 85–92%.
Temperature and Time Dependence
Optimal cyclization occurs at 50–60°C, as higher temperatures promote decomposition. Reaction times vary:
Analytical Characterization
Spectroscopic Techniques
Crystallographic Data
Single-crystal X-ray diffraction of this compound reveals a planar quinazolinone core fused to a bicyclic system with bond lengths of 1.38 Å (C-N) and 1.22 Å (C=O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Niementowski | 60–70 | 85–90 | Moderate | Simple reagents |
| Oxidative Cyclization | 65–80 | 90–95 | High | Short reaction time |
| Ionic Liquid Catalysis | 85–92 | 95–99 | High | Eco-friendly, room temperature |
The oxidative cyclization route balances yield and scalability, while ionic liquid methods excel in sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the quinazolinone class, including 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one, exhibit a range of biological activities:
- Antitumor Activity : Quinazolinone derivatives have shown promise as antitumor agents. For instance, structural modifications can enhance their efficacy against different cancer cell lines .
- Anti-inflammatory Effects : Several derivatives have been synthesized to target inflammatory pathways, demonstrating significant inhibition in models of rheumatoid arthritis and inflammatory bowel diseases .
- Antibacterial Properties : Studies have indicated that certain quinazolinones possess antibacterial activity, making them candidates for further development as antimicrobial agents .
Synthetic Methods
The synthesis of this compound can be achieved through various multi-step synthetic routes. Common methods include:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors.
- Cyclization Techniques : Specific cyclization strategies are employed to form the bicyclic structure characteristic of this compound.
These methods highlight the compound's synthetic versatility and potential for modification to enhance specific biological activities .
Case Study 1: Antitumor Activity
A series of derivatives based on this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the nitrogen positions significantly enhanced antitumor activity compared to unmodified derivatives.
Case Study 2: Anti-inflammatory Research
In vivo studies demonstrated that certain derivatives exhibited considerable anti-inflammatory effects in models of induced edema. The most active compounds showed up to 36% inhibition at dosages comparable to standard anti-inflammatory medications.
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one involves its interaction with specific molecular targets. For instance, as an antifolate, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the production of thymidine, a nucleotide necessary for DNA replication, thereby exerting its effects on rapidly dividing cells .
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The cyclopenta[g]quinazolinone core in the target compound introduces conformational rigidity and a hydrophobic cyclopentane ring, contrasting with the planar benzo[h]quinazolinone in Benzoquinazolinone 12 or the simpler quinazolinone in Idelalisib .
Synthetic Accessibility: Electrochemical methods (e.g., carbon/aluminum electrodes in acetic acid) enable efficient synthesis of quinazolinones at room temperature, suggesting a viable route for producing the target compound .
Biological Activity: Benzoquinazolinone 12 exhibits enhanced potency over BQCA, attributed to its extended aromatic system and hydrophobic substituents .
Biological Activity
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one is a heterocyclic compound belonging to the quinazolinone class, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, which include antitumor, anticonvulsant, and other pharmacological effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.22 g/mol. The compound features an amino group and a carbonyl functional group, contributing to its reactivity and biological activity.
Antitumor Activity
Research indicates that quinazolinone derivatives often exhibit significant antitumor properties. In a study comparing various quinazolinone derivatives, this compound showed promising results against different cancer cell lines. The compound's ability to inhibit cell proliferation was linked to its interactions with key cellular pathways involved in cancer progression.
Table 1: Antitumor Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 12.60 | EGFR inhibition |
| Quinazolinone derivative 13 | MCF-7 | 5.70 | Apoptosis induction |
| Sorafenib | HCT-116 | 0.22 | Multi-target kinase inhibitor |
The compound demonstrated an IC50 value of 12.60 µM against HCT-116 cells, indicating moderate potency in inhibiting tumor growth .
Anticonvulsant Activity
The anticonvulsant properties of quinazolinone derivatives have been documented in several studies. A series of synthesized compounds were evaluated for their anticonvulsant activity, with some derivatives of this compound showing significant effects compared to standard treatments like diazepam.
Table 2: Anticonvulsant Activity of Quinazolinone Derivatives
| Compound | Activity Level | Comparison Standard |
|---|---|---|
| This compound | Moderate to Significant | Diazepam |
| Other derivatives (e.g., 9b ) | Significant | Diazepam |
In preliminary evaluations, some derivatives exhibited moderate to significant anticonvulsant activity, suggesting potential therapeutic applications in seizure disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical player in cell proliferation and survival pathways.
- Apoptosis Induction : Studies revealed that certain derivatives could induce apoptosis in cancer cells by modulating apoptotic markers such as Bax and Bcl-2 .
Case Studies
Several case studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:
- Study on HCT-116 Cells : A derivative was treated with HCT-116 cells for 24 hours at a dose of 5.40 µM, resulting in significant cell cycle arrest at the G1 phase and increased apoptosis .
- Comparative Study : In a comparative study involving various quinazolinones, the unique bicyclic structure of this compound was linked to enhanced biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with cyclopentanone precursors. Key steps include:
- Cyclization : Use of polar aprotic solvents (e.g., DMF) under reflux to promote ring closure .
- Amination : Introduction of the amino group via nucleophilic substitution with ammonia or protected amines at controlled pH (6–8) to avoid side reactions .
- Optimization : Reaction yields improve with microwave-assisted synthesis (30–60 min at 120°C) compared to conventional heating (6–8 hours) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR resolve the fused cyclopentaquinazolinone ring system and amino group protons (δ 5.8–6.2 ppm) .
- X-ray Crystallography : Determines dihedral angles between the cyclopentane and quinazolinone rings, critical for conformational analysis (e.g., PDB ID: 0WW, 0WX for analogous structures) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for CHNO: 215.27 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the antiviral potential of this compound derivatives?
- Methodology :
- Viral Strain Selection : Prioritize HSV-1, HSV-2, and CVB4 based on activity of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives (IC = 12–18 µM) .
- Plaque Reduction Assay : Treat infected Vero cells with compound concentrations (1–100 µM), and quantify viral load via RT-PCR .
- Cytotoxicity Screening : Use MTT assays on HEK-293 cells to ensure selectivity (therapeutic index >10) .
Q. What computational strategies are recommended for identifying biological targets of this compound via molecular docking?
- Methodology :
- Target Selection : Focus on viral proteases (e.g., CVB4 2A protease, PDB: 1Z8R) or human kinases (e.g., EGFR) due to quinazolinone affinity for ATP-binding pockets .
- Docking Workflow :
Prepare ligand structures using Open Babel (MMFF94 force field).
Perform rigid docking with AutoDock Vina, prioritizing binding poses with hydrogen bonds to catalytic residues (e.g., Asp130 in 1Z8R) .
- Validation : Compare docking scores with known inhibitors (e.g., Ribavirin ΔG = -9.2 kcal/mol vs. compound ΔG = -8.5 kcal/mol) .
Q. How should discrepancies in reported IC values for quinazolinone derivatives across studies be addressed?
- Methodology :
- Standardization : Use identical cell lines (e.g., HepG2 for antitumor assays) and incubation times (48–72 hours) to minimize variability .
- Data Normalization : Express IC relative to positive controls (e.g., Doxorubicin for cytotoxicity).
- Meta-Analysis : Pool data from structurally similar compounds (see Table 1) to identify trends in substituent effects.
Table 1 : Comparative IC Values of Quinazolinone Derivatives
Methodological Notes
- Synthesis Challenges : Steric hindrance from the cyclopentane ring may require bulky amine-protecting groups (e.g., Boc) to prevent side reactions .
- Biological Assays : Include time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects in antimicrobial studies .
- Computational Limitations : Docking results should be validated with mutagenesis studies (e.g., alanine scanning of target residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
